![molecular formula C22H18N2O5S B14230990 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine CAS No. 827303-17-3](/img/structure/B14230990.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is a chemical compound with the molecular formula C22H18N2O6S It is known for its unique structure, which includes an acridine core substituted with methoxy groups at positions 2 and 7, and a nitrophenylmethylsulfinyl group at position 9
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrophenylmethylsulfinyl Group: The final step involves the introduction of the nitrophenylmethylsulfinyl group at position 9. This can be achieved through a nucleophilic substitution reaction using a suitable sulfinylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted acridine derivatives.
科学的研究の応用
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine involves its interaction with specific molecular targets and pathways. The nitrophenylmethylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The acridine core can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects.
類似化合物との比較
Similar Compounds
2,7-Dimethoxy-9,9-dimethylfluorene: Similar in structure but lacks the nitrophenylmethylsulfinyl group.
2,7-Dimethoxy-9-mesityl-10-methylacridinium tetrafluoroborate: Contains a mesityl group instead of the nitrophenylmethylsulfinyl group.
Uniqueness
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is unique due to the presence of the nitrophenylmethylsulfinyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
827303-17-3 |
|---|---|
分子式 |
C22H18N2O5S |
分子量 |
422.5 g/mol |
IUPAC名 |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine |
InChI |
InChI=1S/C22H18N2O5S/c1-28-16-7-9-20-18(11-16)22(19-12-17(29-2)8-10-21(19)23-20)30(27)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
InChIキー |
CITQWVKNUSPDGX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
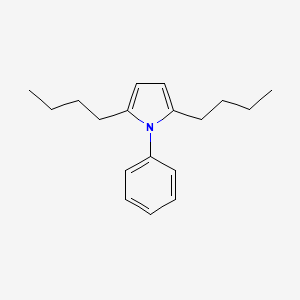


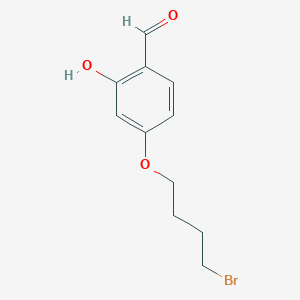

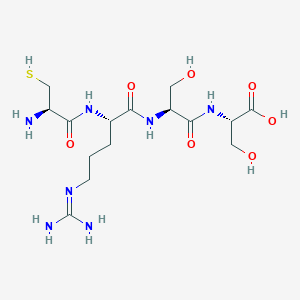
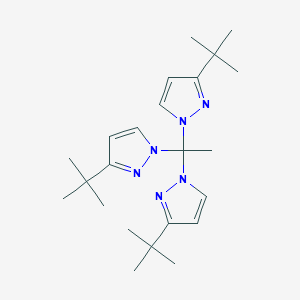

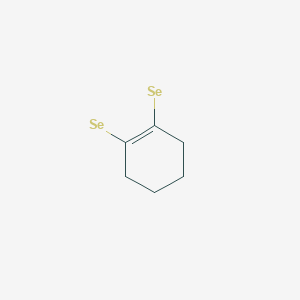
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
